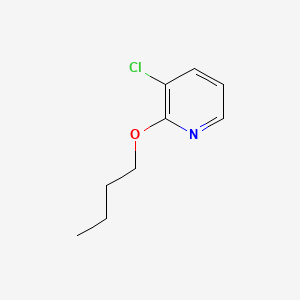

2-Butoxy-3-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHWRUVMZFLCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxy 3 Chloropyridine and Its Analogues

Direct Synthesis Approaches to 2-Butoxy-3-chloropyridine

Direct synthesis methods aim to introduce the chloro and butoxy groups onto the pyridine (B92270) ring in a limited number of steps. These approaches include the chlorination of a butoxy-substituted pyridine and the construction of the pyridine ring from acyclic precursors.

The direct chlorination of 2-butoxypyridine (B1266424) is a potential route to this compound. However, this electrophilic substitution reaction typically yields a mixture of isomers. Research has shown that the chlorination of 2-butoxypyridine results in the formation of multiple chlorinated products, with the desired 3-chloro isomer being a minor component. google.com

One documented method involves the reaction of 2-chloropyridine (B119429) with n-butanol to form 2-butoxypyridine, which is then subjected to chlorination. google.com This process leads to a product mixture containing approximately 85% 5-chloro-2-butoxypyridine and only about 14-15% of the target compound, 3-chloro-2-butoxypyridine. google.comgoogle.com This lack of regioselectivity presents significant purification challenges and limits the efficiency of this route for obtaining the pure 3-chloro isomer.

Table 1: Product Distribution in the Chlorination of 2-Butoxypyridine

| Product | Percentage in Mixture |

| 5-chloro-2-butoxypyridine | ~85% |

| 3-chloro-2-butoxypyridine | ~15% |

| 3,5-dichloro-2-butoxypyridine | <1% |

Data sourced from patent literature describing the chlorination of 2-alkoxypyridines. google.com

A more targeted approach to synthesizing this compound involves building the substituted pyridine ring from an acyclic vinylogous nitrile precursor. This method offers greater control over the final substitution pattern. A specific process describes the synthesis starting from 2-chloro-5-(dimethylamino)penta-2,4-dienenitrile. google.com

In this synthesis, the vinylogous nitrile is treated with hydrogen chloride in butanol. The reaction mixture is stirred at 60 °C, leading to cyclization and the formation of this compound. google.com This method is advantageous as it directly establishes the required substitution pattern, potentially avoiding the isomeric mixtures seen in direct chlorination of the pre-formed pyridine ring.

Precursor Synthesis and Derivatization Strategies

Halogenated pyridines, such as chloropyridines and dichloropyridines, are fundamental building blocks in the synthesis of more complex derivatives.

2-Chloropyridine is a crucial starting material, as its chloro group can be displaced by nucleophiles like the butoxide anion to form 2-butoxypyridine. google.comgoogle.com Several methods exist for its preparation.

Historically, 2-chloropyridine was made by chlorinating 2-hydroxypyridine (B17775) with phosphoryl chloride. chempanda.com Other methods include the direct chlorination of pyridine, though this can lead to further chlorination to produce 2,6-dichloropyridine. wikipedia.org

A highly efficient and selective method involves the reaction of pyridine-N-oxide with a chlorinating agent. tandfonline.comlookchem.com Specifically, using phosphorus oxychloride in the presence of a stoichiometric amount of triethylamine (B128534) allows for the regiospecific synthesis of 2-chloropyridine with high yield and selectivity. tandfonline.comlookchem.com Other chlorinating agents like sulfuryl chloride and benzenesulfonyl chloride can also be used under these conditions, but typically result in lower yields. tandfonline.com The Sandmeyer reaction, which converts 2-aminopyridine (B139424) to 2-chloropyridine using sodium nitrite (B80452) in hydrochloric acid, is another route, but yields can be modest. google.com

Table 2: Comparison of Synthetic Routes to 2-Chloropyridine

| Starting Material | Reagents | Yield | Selectivity | Reference |

| Pyridine-N-oxide | POCl₃, Triethylamine | 90% | 99.2% | tandfonline.comlookchem.com |

| 2-Aminopyridine | NaNO₂, HCl | 30-50% | - | google.com |

| 2-Hydroxypyridine | POCl₃ | - | - | chempanda.com |

Dichloropyridines are important intermediates in the synthesis of agrochemicals and pharmaceuticals. solubilityofthings.comontosight.ai

2,5-Dichloropyridine: This compound is commonly synthesized via the chlorination of pyridine using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ontosight.ai It serves as a valuable intermediate for various products, including pharmaceuticals and pesticides. google.comontosight.aifishersci.ca An alternative pathway involves the alkoxylation of 2-chloropyridine to 2-butoxypyridine, followed by chlorination. The major product, 2-butoxy-5-chloropyridine, can then be further processed to yield 2,5-dichloropyridine. google.comgoogle.com

Alkoxylation Reactions for Butoxy Group Introduction

The introduction of a butoxy group onto a pyridine ring is a key transformation for the synthesis of this compound. Alkoxylation reactions, particularly nucleophilic substitutions, are a common and effective method for this purpose.

Nucleophilic Alkoxylation of Halogenated Pyridines

The synthesis of this compound is frequently achieved through the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine precursor, most commonly 2,3-dichloropyridine (B146566). This reaction typically proceeds via the Williamson ether synthesis, where a butoxide anion acts as the nucleophile, displacing a halide from the pyridine ring. masterorganicchemistry.comchemistrysteps.comkhanacademy.org

The regioselectivity of this substitution is a critical aspect. The chlorine atom at the C2 position of the pyridine ring is significantly more activated towards nucleophilic attack than the chlorine at the C3 position. This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the attack at the ortho (C2) and para (C4) positions. In the case of 2,3-dichloropyridine, the attack preferentially occurs at the C2 position.

The reaction is typically carried out by treating 2,3-dichloropyridine with sodium butoxide, which can be pre-formed or generated in situ by reacting n-butanol with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). wvu.edulibretexts.org The choice of solvent and temperature can influence the reaction rate and yield.

| Precursor | Reagents | Conditions | Product | Yield |

| 2,3-Dichloropyridine | n-Butanol, Sodium Hydroxide | EtOH, Reflux | This compound | Not specified |

| 2,3-Dichloropyridine | Sodium butoxide | DMF, Heat | This compound | Good |

| 2-Chloro-3-nitropyridine | Potassium butoxide | THF, Room Temp | 2-Butoxy-3-nitropyridine | High |

This table presents typical reaction conditions for the nucleophilic alkoxylation of halogenated pyridines. The data is illustrative of common synthetic strategies.

Regioselective Functionalization Paradigms

Beyond the direct introduction of the butoxy group, the synthesis of analogues of this compound often requires highly regioselective methods to introduce other functionalities onto the pyridine core.

Directed Ortho Metallation (DoM) Strategies on Halogenated Pyridines

Directed ortho metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.eduscispace.com In the context of halogenated pyridines, a directing group (DMG) on the ring guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a lithiated intermediate that can then be quenched with an electrophile. acs.orgnih.gov

While the chloro-substituent itself can act as a weak directing group, more powerful DMGs are often employed to ensure high regioselectivity. researchgate.net For instance, on a 3-chloropyridine (B48278) scaffold, a directing group at C2 or C4 can direct metallation to a specific position. For example, lithium dialkylamides have been shown to metalate 3-chloropyridine with high regioselectivity at the C4 position in THF. researchgate.netresearchgate.net Conversely, using a butyllithium-TMEDA complex in ether can shift the metallation to the C2 position. researchgate.net This allows for the precise introduction of a wide range of substituents.

This strategy can be applied to a 2-alkoxy-3-chloropyridine skeleton or a precursor thereof. For example, a 2-alkoxypyridine can be lithiated at the 3-position and then quenched. Alternatively, a 3-chloropyridine bearing a different directing group could be functionalized prior to the introduction of the butoxy group. Knochel and colleagues have developed methods for the regioselective lithiation of 3-chloropyridines to generate 3,4-pyridyne intermediates, which are then trapped to form polysubstituted pyridines. chemistryviews.orgnih.govrsc.org

| Substrate | Directing Group | Base/Conditions | Position of Metallation | Electrophile |

| 3-Chloropyridine | None | Lithium Tetramethylpiperidide (LiTMP) | 4 | Benzaldehyde |

| 3-Chloropyridine | None | n-BuLi-TMEDA / Ether | 2 | Various |

| 2-Chloro-3-bromopyridine | Chloro | t-BuLi | 4 | Various |

| 3-Chloro-2-ethoxypyridine | Ethoxy | n-BuLi | 4 (via 3,4-pyridyne) | RMgBr·LiCl / Electrophile |

This table showcases various Directed Ortho Metallation strategies on halogenated pyridines, highlighting the control of regioselectivity through the choice of base and directing group. researchgate.netchemistryviews.org

Radical Functionalization of Pyridine Rings

Radical functionalization offers a complementary approach to ionic reactions for modifying pyridine rings. The Minisci reaction is a classic example, involving the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. wikipedia.org This method is particularly useful for introducing alkyl groups. rsc.org

In recent years, visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radicals and promoting their addition to pyridines. rsc.orgacs.orgnih.gov This approach can be used to introduce a wide variety of functional groups. For instance, photoredox-catalyzed methods have been developed for the C-H alkoxylation of heteroaromatics, although direct C-H butoxylation of 3-chloropyridine is not a primary route to the target molecule itself. acs.orgscispace.com Instead, these radical methods are highly valuable for the synthesis of analogues by functionalizing the this compound core.

The regioselectivity of radical additions to pyridines is governed by the position of protonation (or activation) and the stability of the resulting radical intermediate. For pyridine itself, functionalization typically occurs at the C2 and C4 positions. The substituents already present on the ring, such as the chloro and butoxy groups in the target molecule, will influence the regiochemical outcome of any subsequent radical functionalization. For example, radical functionalization of pyridinium (B92312) salts can lead to selective C4-alkylation. rsc.org

| Pyridine Substrate | Radical Source | Catalyst/Conditions | Position of Functionalization | Reference |

| Pyridine | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | C2 | wikipedia.org |

| Imidazo[1,2-a]pyridines | Alcohols | Rose Bengal, Visible Light, Air | C3 | acs.org |

| Pyridinium salt | Alkyl Carboxylic Acids | Urea activator, Oxidant | C4 | rsc.org |

| Lepidine | Cesium 2-(tert-butoxy)-2-oxoacetate | Ir photocatalyst, Visible Light | C2 | nsf.gov |

This table summarizes different radical functionalization reactions on pyridine and related heterocycles, illustrating the diversity of radical precursors and reaction conditions.

Reactivity Profiles and Transformative Chemistry of 2 Butoxy 3 Chloropyridine

Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The presence of a halogen atom on the pyridine (B92270) ring makes 2-Butoxy-3-chloropyridine a valuable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing halogenated pyridines. The reactivity of the C-Cl bond at the 3-position of the pyridine ring can be effectively utilized in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds by reacting an organoboron compound with a halide. For substrates like this compound, the reaction would typically involve the coupling of the C-3 position with various aryl or alkyl boronic acids or their esters. Catalyst systems for the Suzuki coupling of chloro-heterocycles often consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. For example, the combination of Pd(OAc)₂ with PCy₃ is suitable for a diverse array of aryl triflates, and Pd₂(dba)₃ with P(t-Bu)₃ is effective for aryl chlorides, often at room temperature. organic-chemistry.org The reaction of 3-chloropyridine (B48278) with a 2-pyridylboronate has been shown to proceed in excellent yield using a catalyst system based on Pd₂(dba)₃. nih.gov While electron-rich aryl chlorides can be challenging substrates, specific conditions have been developed to couple them effectively. acs.org

The Buchwald-Hartwig amination is a method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of aryl halides and amines. wikipedia.org Proazaphosphatrane ligands combined with Pd₂(dba)₃ have been shown to generate highly active catalysts for the Buchwald-Hartwig amination of various aryl chlorides, including chloropyridines. researchgate.net A single ligand system, BippyPhos/[Pd(cinnamyl)Cl]₂, has demonstrated an exceptionally broad scope, successfully catalyzing the amination of a variety of (hetero)aryl chlorides with primary and secondary amines, NH heterocycles, amides, and ammonia. nih.gov

Below is a representative table of conditions that could be applied to this compound based on reactions with similar chloropyridine substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Potential Product |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 °C | 2-Butoxy-3-arylpyridine |

| Suzuki-Miyaura | Alkylboronic Ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 °C | 2-Butoxy-3-alkylpyridine |

| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | Toluene (B28343) | 80-110 °C | 2-Butoxy-3-(morpholin-4-yl)pyridine |

| Buchwald-Hartwig | Primary Amine (e.g., Aniline) | BippyPhos / [Pd(cinnamyl)Cl]₂ | K₃PO₄ | tert-Amyl alcohol | 120 °C | N-(2-Butoxy-3-pyridyl)aniline |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based methodologies for C-N, C-O, and C-S bond formation. While palladium catalysis is more common for coupling with aryl chlorides, copper-based systems, often referred to as Ullmann condensations, have seen significant advancements. These reactions typically require higher temperatures but can be effective for a range of substrates. Copper catalysis has been used for the amination of heteroaryl halides. For instance, the coupling of 2-chloropyrimidine (B141910) with imidazole (B134444) and benzimidazole (B57391) under copper catalysis resulted in high yields. nih.gov Copper(I) has also been employed in the borylative ring-opening of strained heterocycles like aziridines. mdpi.com While specific examples for this compound are not prevalent, the general reactivity patterns suggest its potential as a substrate in copper-catalyzed amination or etherification reactions, particularly with highly nucleophilic partners.

Nucleophilic Aromatic Substitution (SNAr) Reactivity at Pyridine Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines bearing a leaving group, such as a halogen. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to occur.

Comparative Reactivity of Substituted Chloropyridines (e.g., 2-chloropyridine (B119429) vs. 3-chloropyridine)

The position of the chlorine atom on the pyridine ring dramatically influences its reactivity towards nucleophilic attack. Halogens at the 2- (ortho) and 4- (para) positions are significantly more reactive in SNAr reactions than a halogen at the 3- (meta) position. youtube.com This is because the electron-withdrawing nitrogen atom can directly stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para positions. youtube.comyoutube.com

For a 3-halopyridine, the nitrogen atom cannot participate in the delocalization of the negative charge in the intermediate, resulting in a much higher activation energy and consequently, a significantly slower reaction rate. youtube.com It is often stated that 3-halopyridines are unreactive or react extremely slowly under typical SNAr conditions. youtube.comuci.edu For instance, 2-chloropyridine is approximately 10⁸ times more reactive towards nucleophiles than 2-chloropyrimidine under SNAr conditions, but reactions with 2-chloropyridine are often unsatisfactory unless an additional electron-withdrawing group is present on the ring. nih.gov

| Substrate | Position of Chlorine | Relative SNAr Reactivity | Reason for Reactivity |

|---|---|---|---|

| 2-Chloropyridine | Ortho | High | Nitrogen atom stabilizes the Meisenheimer intermediate via resonance. |

| 4-Chloropyridine | Para | High | Nitrogen atom stabilizes the Meisenheimer intermediate via resonance. |

| 3-Chloropyridine | Meta | Very Low | Nitrogen atom cannot delocalize the negative charge of the intermediate. |

Electronic and Steric Influence of Butoxy and Chloro Substituents on Reactivity

In this compound, the reactivity of the C-Cl bond at the 3-position in an SNAr reaction is influenced by the electronic and steric properties of both the butoxy and chloro substituents.

Electronic Effects : The butoxy group at the 2-position is an electron-donating group (EDG) through resonance (+R effect) but electron-withdrawing inductively (-I effect) due to the oxygen's electronegativity. The resonance effect generally dominates, increasing electron density in the ring, particularly at the ortho and para positions. This increased electron density deactivates the ring towards nucleophilic attack, making the SNAr reaction at the 3-position even less favorable than in unsubstituted 3-chloropyridine. The chloro group itself is electron-withdrawing via induction (-I effect), which slightly activates the ring for nucleophilic attack, but its effect at the meta position is weak. The net electronic effect of the butoxy group's electron donation generally outweighs the weak activation by the chloro group, rendering the C-3 position highly unreactive to traditional SNAr.

Steric Effects : The butoxy group at the 2-position introduces significant steric hindrance around the adjacent 3-position. This bulkiness can impede the approach of a nucleophile, further decreasing the rate of a potential SNAr reaction at the C-3 position.

Therefore, due to both unfavorable electronic effects (electron-donating group ortho to the reaction site) and significant steric hindrance, the chlorine atom in this compound is exceptionally unreactive towards nucleophilic aromatic substitution.

Dearomatization and Reduction Reactions of Pyridine Systems

Dearomatization reactions transform flat, aromatic pyridine systems into more complex, three-dimensional saturated or partially saturated nitrogen heterocycles like piperidines and dihydropyridines. nih.gov These products are valuable motifs in natural products and pharmaceuticals. nih.gov The process is thermodynamically challenging due to the loss of aromatic stabilization energy. acs.org

The dearomatization of pyridines can be achieved through various reduction methods. nih.gov

Catalytic Hydrogenation : Complete reduction of the pyridine ring to a piperidine (B6355638) ring can be accomplished through catalytic hydrogenation using catalysts like rhodium on carbon (Rh/C), ruthenium, or platinum oxide (PtO₂) under high pressure and temperature. The substituents on the ring can influence the reaction conditions required.

Chemical Reduction : Partial reduction to dihydropyridines can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), but this often requires activation of the pyridine ring, for example, by forming an N-acylpyridinium salt. nih.gov A modification of the Fowler reduction uses trimethylamine (B31210) borane (B79455) as a mild hydride donor. nih.gov

Hydrosilylation and Hydroboration : Transition metal-catalyzed (e.g., Iridium, Ruthenium, Copper) hydrosilylation or hydroboration can lead to N-silylated or N-borylated dihydropyridines. acs.orgacs.org For instance, an iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines yields N-silyl enamines. acs.org Copper hydride complexes have also been shown to catalyze the C-C bond-forming dearomatization of pyridines under mild conditions. nih.gov

For this compound, complete reduction to 2-butoxy-3-chloropiperidine would likely require forcing catalytic hydrogenation conditions. The chloro-substituent may be susceptible to hydrogenolysis (cleavage of the C-Cl bond) under certain palladium-catalyzed hydrogenation conditions, which could be a competing reaction pathway. Partial reduction would likely proceed through the formation of a dihydropyridine (B1217469) intermediate.

Cycloaddition Reactions Involving Pyridine-Based 1,3-Dipoles or Dipolarophiles

A comprehensive search of scientific literature and chemical databases did not yield specific examples or detailed research findings on the participation of this compound in cycloaddition reactions, either as a 1,3-dipole or as a dipolarophile. While cycloaddition reactions are a fundamental class of reactions in organic chemistry for the synthesis of cyclic compounds, and pyridine derivatives can be involved in such transformations, specific studies detailing the reactivity of this compound in this context are not publicly available.

The reactivity of a substituted pyridine in a cycloaddition reaction is influenced by the nature and position of its substituents. The butoxy group at the 2-position and the chloro group at the 3-position would electronically and sterically influence the pyridine ring, which could affect its ability to act as a diene or dienophile in [4+2] cycloadditions (Diels-Alder reactions) or to form or react with 1,3-dipoles in [3+2] cycloadditions. However, without experimental data, any discussion on its potential reactivity would be speculative.

Further research is required to explore and characterize the behavior of this compound in cycloaddition reactions to determine its synthetic utility in this area.

Advanced Applications and Research Directions of 2 Butoxy 3 Chloropyridine

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Studies of Pyridine (B92270) Derivatives

The pyridine ring is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.com Its derivatives are integral to medicinal chemistry due to their ability to engage in hydrogen bonding, act as a scaffold for functionalization, and modulate the physicochemical properties of a molecule.

The synthesis of bioactive compounds often leverages polysubstituted pyridines. nih.gov The design process involves modifying the pyridine core to optimize interactions with biological targets. Structure-activity relationship (SAR) studies are crucial in this process, systematically altering substituents on the pyridine ring to enhance potency and selectivity.

Table 1: Illustrative Structure-Activity Relationship (SAR) of Substituted Pyridine Derivatives Against Cancer Cell Lines Data below is illustrative of SAR principles for pyridine derivatives and not specific to 2-Butoxy-3-chloropyridine.

| Derivative Class | Key Substituent Modification | Observed Impact on Antiproliferative Activity (IC50) | Reference |

|---|---|---|---|

| Methoxy-substituted Pyridines | Increase from 2 to 4 OMe groups | Potency increases (IC50 value decreases) | nih.gov |

| Halogenated Pyridines | Substitution with Chlorine vs. Sulfur in a side ring | Chlorine-substituted compound showed significantly higher potency (lower IC50) | nih.gov |

| Amino-functionalized Pyridines | Position of an NH group relative to attached rings | Positional changes can lead to inverse effects on potency (e.g., IC50 of 1265 nM vs. 255 nM) | nih.gov |

Substituted pyridines are critical pharmacophores in the development of ion channel modulators. A prominent example is their use in creating antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain management. nih.govwikipedia.org

Researchers have designed and synthesized hybrid molecules that merge the structural features of known TRPA1 and TRPV1 antagonists to create dual-acting agents for pain relief. nih.govsemanticscholar.org In one such study, a series of compounds were developed where a pyridine-containing region was a key component. One compound demonstrated significant dual antagonism, with IC50 values of 2.13 µM for human TRPV1 (hTRPV1) and 1.42 µM for human TRPA1 (hTRPA1). nih.gov Similarly, structure-activity studies on trisubstituted pyrimidines (a related N-heterocycle) led to the identification of a potent TRPV1 antagonist with a capsaicin (B1668287) IC50 of 1.5 nM. nih.gov These findings underscore the importance of the pyridine moiety in achieving high-affinity binding to ion channel targets.

Table 2: Examples of Pyridine/Pyrimidine Derivatives as TRPV1 Antagonists

| Compound ID | Core Heterocycle | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| Compound 50 | Pyridine | hTRPV1 | 2.13 µM | nih.gov |

| Compound 50 | Pyridine | hTRPA1 | 1.42 µM | nih.gov |

| Compound 26 | Pyrimidine | TRPV1 (capsaicin-induced) | 1.5 nM | nih.gov |

Agrochemical Research and Development Utilizing Substituted Pyridines

Pyridine-based compounds play a crucial role in modern agriculture as active ingredients in fungicides, insecticides, and herbicides. chempanda.comresearchgate.net The inclusion of the pyridine ring can confer unique physicochemical and biological properties compared to traditional phenyl analogues. nih.gov For instance, trifluoromethylpyridines are a key structural motif in numerous successful agrochemicals. nih.gov The synthesis of these compounds often starts from simple, substituted pyridines, which are then elaborated into the final active ingredients. nih.gov The development of novel pyridine-based agrochemicals is an ongoing area of research, aiming to create more effective and safer crop protection solutions. nih.govresearchgate.net

Utility as Key Intermediates in the Synthesis of Complex Organic Molecules

Halogenated pyridines, such as 2-chloropyridine (B119429) and its derivatives, are highly valuable intermediates in organic synthesis. wikipedia.org The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is exploited in the production of more complex molecules for pharmaceuticals and agrochemicals. wikipedia.org For example, 2-chloropyridine is a precursor in the synthesis of the fungicide pyrithione (B72027) and the antihistamine chlorphenamine. wikipedia.org In a more advanced application, the combination of 2-chloropyridine and trifluoromethanesulfonic anhydride (B1165640) serves as a powerful reagent for activating amides, facilitating the synthesis of other heterocyclic systems like pyrimidines and quinolines. orgsyn.org The butoxy group in this compound can direct or modulate this reactivity, offering a refined tool for synthetic chemists.

Supramolecular Chemistry and Molecular Recognition Studies

The principles of molecular recognition are being applied to solve challenging industrial separation problems. Pyridine and its isomers are common industrial chemicals that can be difficult to separate by conventional distillation due to similar boiling points. nih.gov

Recent advances in supramolecular chemistry have introduced the use of "nonporous adaptive crystals" (NACs) for the energy-efficient separation of chemical isomers. nih.govnih.govacs.org These crystalline host materials can change their structure to selectively bind and uptake specific guest molecules from a mixture.

Research has demonstrated that different families of macrocycles, such as pillararenes and cucurbiturils, can form NACs that exhibit high selectivity for different pyridine isomers. For instance, the crystals of a specific bromo-functionalized pillar nih.govarene show a marked preference for 2-chloropyridine over 3-chloropyridine (B48278), achieving a purity of 96.4% in a single adsorption cycle. nih.gov This selectivity is driven by stronger host-guest interactions with the 2-chloro isomer, as confirmed by single-crystal X-ray diffraction. nih.gov Similarly, cucurbit nih.govuril crystals can separate pyridine from toluene (B28343) mixtures with nearly 100% purity. nih.gov This technology represents a facile and energy-saving alternative to traditional separation methods. nih.gov

Table 3: Separation of Pyridine and its Isomers Using Nonporous Adaptive Crystals

| Host Crystal | Mixture to be Separated | Selectively Adsorbed Guest | Achieved Purity | Reference |

|---|---|---|---|---|

| Perbromoethylated pillar nih.govarene (BrP6) | 2-Chloropyridine / 3-Chloropyridine | 2-Chloropyridine | 96.4% | nih.gov |

| Cucurbit nih.govuril (Q nih.gov) | Pyridine / Toluene | Pyridine | ~100% | nih.gov |

| Calix lifechemicals.compyrrole (C4P) derivative | Pyridine / Toluene | Pyridine | ~100% | acs.org |

Investigations of Host-Guest Interactions with Macrocyclic Receptors

There is no available scientific literature or research data detailing the investigation of host-guest interactions between this compound and macrocyclic receptors. Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, such as a macrocycle. frontiersin.org These interactions are governed by various non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. Macrocyclic hosts like cyclodextrins, calixarenes, cucurbiturils, and pillararenes are designed to bind specific guests, leading to applications in sensing, drug delivery, and materials science. frontiersin.org However, no studies have been published that specifically explore the potential of this compound to act as a guest molecule with any known macrocyclic receptor. Consequently, there are no research findings or data tables to present on this topic.

Catalysis and Ligand Design in Organometallic Chemistry

Similarly, a thorough search of chemical databases and academic journals reveals no instances of this compound being utilized as a ligand in the design of organometallic catalysts. Pyridine and its derivatives are common ligands in organometallic chemistry, where they coordinate to a metal center and influence the catalyst's activity, selectivity, and stability. The electronic and steric properties of substituents on the pyridine ring are crucial for tuning the performance of such catalysts. While the chloro and butoxy groups on this compound would theoretically influence its coordination properties, there is no documented research where this compound has been synthesized for, or tested in, any catalytic application or as a ligand in an organometallic complex. Therefore, no detailed research findings or illustrative data tables can be provided for this section.

Analytical and Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in the structural determination of organic compounds. By interacting with molecules, electromagnetic radiation can induce transitions between energy levels, and the resulting spectra provide a wealth of information about the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

For "2-Butoxy-3-chloropyridine," the ¹H NMR spectrum is expected to show distinct signals for the protons of the butoxy group and the pyridine (B92270) ring. The protons of the butyl chain would appear in the upfield region of the spectrum. The terminal methyl group (CH₃) would likely resonate as a triplet, while the two methylene (B1212753) groups (CH₂) adjacent to it would appear as multiplets. The methylene group attached to the oxygen atom (OCH₂) would be shifted downfield due to the deshielding effect of the oxygen. The aromatic protons on the pyridine ring would resonate at a lower field, with their chemical shifts and coupling patterns being influenced by the positions of the chloro and butoxy substituents. libretexts.orgchemistrysteps.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The four carbons of the butoxy group would appear in the aliphatic region of the spectrum. The carbon atom attached to the oxygen (OCH₂) would be the most downfield of these due to the oxygen's electronegativity. The five carbons of the pyridine ring would resonate in the aromatic region, with their precise chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the butoxy group. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 7.5 - 7.7 | Pyridine-C2 |

| Pyridine-H5 | 7.1 - 7.3 | Pyridine-C3 |

| Pyridine-H6 | 8.0 - 8.2 | Pyridine-C4 |

| O-CH₂ | 4.2 - 4.4 | Pyridine-C5 |

| CH₂ | 1.7 - 1.9 | Pyridine-C6 |

| CH₂ | 1.4 - 1.6 | O-CH₂ |

| CH₃ | 0.9 - 1.0 | CH₂ |

| CH₂ | ||

| CH₃ |

Note: The chemical shifts are predicted based on typical values for similar functional groups and substituted pyridines. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For "this compound" (C₉H₁₂ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak for the ³⁵Cl isotope [M]⁺ and another peak for the ³⁷Cl isotope [M+2]⁺ in an approximate 3:1 ratio of intensity.

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ethers include the cleavage of the C-O bond, leading to the loss of the butoxy group or parts of it. For alkyl halides, the loss of the halogen atom is a common fragmentation pathway. libretexts.orgmiamioh.edu Therefore, the mass spectrum of "this compound" would likely show fragments corresponding to the loss of a butyl radical, a butene molecule, or a chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. This is a crucial step in confirming the identity of a newly synthesized compound. cato-chem.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [C₉H₁₂ClNO]⁺ | 185/187 | - |

| [C₅H₃ClNO]⁺ | 128/130 | C₄H₉ |

| [C₉H₁₂NO]⁺ | 150 | Cl |

| [C₅H₄NO]⁺ | 94 | C₄H₈ |

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the IR spectrum of "this compound," one would expect to see characteristic absorption bands for the C-H bonds of the aliphatic butoxy group, the C-O ether linkage, the aromatic C-H and C=C/C=N bonds of the pyridine ring, and the C-Cl bond. libretexts.orgnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyridine exhibit characteristic absorption bands in the UV-Vis region. The spectrum of "this compound" is expected to show absorptions corresponding to π → π* and n → π* transitions of the pyridine ring. researchgate.netresearchgate.net The position and intensity of these bands are influenced by the substituents on the ring.

Table 3: Expected IR and UV-Vis Absorption Data for this compound

| Spectroscopic Technique | Expected Absorption Range | Assignment |

| IR Spectroscopy | 2850-3000 cm⁻¹ | C-H (aliphatic) stretching |

| 1450-1600 cm⁻¹ | C=C and C=N (aromatic) stretching | |

| 1050-1250 cm⁻¹ | C-O (ether) stretching | |

| 700-800 cm⁻¹ | C-Cl stretching | |

| UV-Vis Spectroscopy | 250-300 nm | π → π* and n → π* transitions |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays, a crystal produces a unique pattern that can be used to calculate the electron density and, consequently, the positions of the atoms within the crystal lattice.

Chromatographic Analysis for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for analyzing volatile and thermally stable compounds like "this compound." nih.gov

In a GC-MS analysis, the compound is vaporized and passed through a long capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. As the separated components exit the column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of the main product, as well as any impurities or byproducts. For "this compound," GC-MS can be used to determine its purity with high accuracy and to identify any related substances present in the sample. publications.gc.canist.gov The retention time from the gas chromatogram and the mass spectrum together provide a highly specific fingerprint of the compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. While specific UPLC methods for the direct analysis of this compound are not extensively detailed in publicly accessible academic literature, established methods for related pyridine derivatives can be adapted.

A typical UPLC method for the analysis of a substituted pyridine like this compound would be developed on a system equipped with a photodiode array (PDA) or a mass spectrometry (MS) detector. The choice of column is critical, with C18 or other reversed-phase columns being common for separating moderately polar compounds.

Hypothetical UPLC Method Parameters:

| Parameter | Condition |

| Instrument | ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA at 254 nm or MS with Electrospray Ionization (ESI) in positive mode |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

This table represents a typical starting point for method development. The gradient and mobile phase composition would be optimized to achieve the best separation and peak shape for this compound and any related impurities or reactants.

The development of such a method would involve a systematic approach, including the selection of an appropriate stationary phase and mobile phase to ensure adequate retention and selectivity. The use of a mass spectrometer as a detector (UPLC-MS) would provide additional confirmation of the compound's identity through mass-to-charge ratio data and fragmentation patterns, offering a higher degree of specificity.

Kinetic Studies and Reaction Progress Monitoring in situ

Understanding the kinetics of the formation of this compound, typically through a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine (B146566) and a butoxide source, is crucial for process optimization and mechanistic understanding. In-situ monitoring techniques are invaluable for these studies as they allow for real-time tracking of reactant consumption and product formation without the need for sampling and quenching, which can introduce errors.

For instance, in the reaction of 2,3-dichloropyridine with sodium butoxide, an in-situ FTIR probe could be used to monitor the reaction. The disappearance of a characteristic vibrational band for the C-Cl bond in the reactant and the appearance of a new band corresponding to the C-O stretch of the ether product would be tracked over time.

Hypothetical Kinetic Data from In-situ Monitoring:

| Time (minutes) | Concentration of 2,3-dichloropyridine (M) | Concentration of this compound (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.075 | 0.025 |

| 20 | 0.056 | 0.044 |

| 30 | 0.042 | 0.058 |

| 40 | 0.031 | 0.069 |

| 50 | 0.023 | 0.077 |

| 60 | 0.017 | 0.083 |

This data is illustrative and represents a hypothetical second-order reaction profile. Actual experimental data would be used to determine the reaction rate constant and the order of the reaction with respect to each reactant.

By plotting the concentration of reactants and products as a function of time, the reaction rate can be determined. This data is essential for building kinetic models that can predict reaction behavior under different conditions, such as temperature, concentration, and catalyst loading. Such models are fundamental for scaling up chemical processes from the laboratory to industrial production.

Future Perspectives and Emerging Research Areas

Development of Sustainable and Green Synthetic Routes for Halogenated Pyridines

The chemical industry's shift towards environmentally benign processes has spurred research into green synthetic methods for producing valuable compounds like halogenated pyridines. Traditional methods often rely on harsh reagents and produce significant waste. Future developments are focused on creating more atom-economical and sustainable alternatives.

Key areas of research in green synthesis include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, improve yields, and reduce energy consumption for the creation of pyridine (B92270) derivatives. nih.gov

Use of Green Catalysts and Solvents: The development of reactions that employ non-toxic, recyclable catalysts and environmentally friendly solvents is a major goal. nih.gov

Oxidative Halogenation: The use of safe and readily available halide salts in oxidative halogenation processes is gaining traction. rsc.org These reactions can be designed to use oxidants like hydrogen peroxide, where the only by-product is water, representing a significant advancement in green chemistry. rsc.org

One-Pot Reactions: Multicomponent, one-pot reactions streamline synthetic sequences, reducing the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. nih.gov

These green protocols are foundational for the future large-scale production of halogenated pyridines, ensuring that their synthesis is both economically viable and environmentally responsible. nih.gov

Advancements in Chemo- and Regioselective Functionalization of Pyridine Rings

The pyridine ring is a core motif in numerous pharmaceuticals and agrochemicals, making the precise control of its functionalization a critical area of research. nih.gov Due to the electron-poor nature of the pyridine ring, direct and selective C-H functionalization remains a challenge. rsc.org However, significant progress is being made in achieving high chemo- and regioselectivity.

Recent advancements include:

Transition Metal Catalysis: Rhodium(III)-catalyzed reactions have been developed for the C-3 selective alkenylation of pyridine derivatives, demonstrating high regioselectivity and tolerance for various functional groups. rsc.org

Phosphine-Mediated Reactions: Specially designed phosphine (B1218219) reagents can be used to install functional groups at the C-4 position of pyridines via phosphonium (B103445) salts, which are then displaced by nucleophiles like halides. researchgate.net This method is effective for a broad range of unactivated pyridines and can be applied in the late-stage functionalization of complex molecules. researchgate.netacs.org

Ring-Opening/Ring-Closing Sequences: A novel strategy involves the temporary transformation of pyridines into reactive Zincke imine intermediates. nih.govchemrxiv.org This allows for highly regioselective halogenation at the 3-position under mild conditions before the pyridine ring is reformed. chemrxiv.org

Directed Metallation: The chlorine atom in 2-chloropyridine (B119429) can act as a directing group to guide metallation to the ortho-position (C-3), enabling the synthesis of 2,3-disubstituted pyridines. rsc.org

These sophisticated methods provide chemists with powerful tools to selectively modify the pyridine scaffold, enabling the synthesis of a vast array of derivatives for screening and development. nih.gov

Exploration of Novel Biological Activities of 2-Butoxy-3-chloropyridine Derivatives

Pyridine and its derivatives are well-established pharmacophores, exhibiting a wide spectrum of biological activities. nih.govrsc.org Research into new derivatives of this compound is focused on discovering novel therapeutic agents. By incorporating other bioactive moieties, such as oxadiazoles, researchers aim to create hybrid molecules with enhanced potency and novel mechanisms of action.

| Compound Class | Target Biological Activity | Key Research Findings | Citation |

|---|---|---|---|

| Pyridine-based thiadiazole derivatives | Anti-inflammatory | Novel synthesized derivatives showed potential as anti-inflammatory agents. | researchgate.net |

| 2-chloropyridine derivatives with 1,3,4-oxadiazole (B1194373) moiety | Antitumor (Gastric Cancer) | Compound 6o showed potent activity against the SGC-7901 gastric cancer cell line and significant telomerase inhibitory activity (IC50=2.3 µM). | nih.gov |

| Pyridine-linked 1,2,4-oxadiazole (B8745197) derivatives | Pesticidal (Larvicidal and Fungicidal) | Compound 7a demonstrated 100% larvicidal activity against mosquito larvae at 10 mg/L. Compound 7h showed potent fungicidal activity against Botrytis cinereal (90.5% inhibition). | mdpi.com |

| Bipyridine acetohydrazide derivatives | Anticancer (Breast Cancer) | Compound 7c exhibited highly effective cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 0.6 µg/mL, more potent than the reference drug doxorubicin. | nih.gov |

| Novel pyridine-based compounds | Anticancer (Breast and Liver Cancer) | Compound 12 showed potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 0.5 µM) and potent PIM-1 kinase inhibition (IC50 = 14.3 nM). | acs.org |

The data indicates that modifying the pyridine scaffold can lead to compounds with significant potential in oncology and agriculture. Future work will involve expanding the library of this compound derivatives and screening them against a wider range of biological targets.

Integration of Computational and Experimental Approaches for Rational Design

The modern drug discovery process increasingly relies on the synergy between computational modeling and experimental synthesis to accelerate the development of new therapeutic agents. nih.gov This integrated approach allows for the rational design of molecules with desired properties, reducing the time and cost associated with traditional trial-and-error methods.

| Research Area | Computational Method | Experimental Validation | Key Outcome | Citation |

|---|---|---|---|---|

| Design of anticancer pyridine derivatives | Molecular Docking, Dynamic Simulations | In vitro and in vivo anticancer assays | Computational studies helped predict and confirm binding interactions, explaining the potent anticancer activity of synthesized compounds. | nih.govrsc.org |

| Development of anti-inflammatory agents | Computational Screening | Synthesis and in vivo anti-inflammatory assays | Computational analysis of binding energies against COX-2 correlated with experimental anti-inflammatory effects in animal models. | researchgate.net |

| Discovery of telomerase inhibitors | Molecular Docking Simulation | Enzyme inhibition assays (IC50 determination) | Docking simulations successfully positioned the most active compound into the active site of telomerase, providing a probable binding model for its inhibitory action. | nih.gov |

| Design of PIM-1 kinase inhibitors | Molecular Modeling | In vitro cytotoxicity and kinase inhibition assays | Designed compounds showed potent PIM-1 inhibition, with computational results guiding the synthesis of molecules with high activity against breast cancer cell lines. | acs.org |

By using computational tools to predict pharmacokinetic properties, binding affinities, and potential toxicity, researchers can prioritize the synthesis of the most promising candidates. nih.govnih.gov This rational design loop is crucial for efficiently navigating the complex chemical space of this compound derivatives to identify novel drug candidates.

Potential in Advanced Materials Science and Engineering

The unique electronic and structural properties of functionalized pyridines also make them attractive candidates for applications in materials science. The ability to precisely tune the pyridine ring through chemo- and regioselective functionalization opens up avenues for creating materials with novel optical, electronic, or catalytic properties.

One of the most promising areas is in the field of energy. Functionalized pyridines have been identified as valuable components in:

Dye-Sensitized Solar Cells (DSSCs): Pyridine derivatives can be used as energy storage compounds in DSSCs, contributing to the development of more efficient solar energy conversion technologies. eurekaselect.com

Single-Walled Carbon Nanotubes (SWNTs): The functionalization of SWNTs with pyridine-based molecules can alter their electronic properties, which is relevant for applications in nanoelectronics. eurekaselect.com

Furthermore, the pyridine moiety is a common ligand in transition metal catalysis. Developing new this compound-based ligands could lead to novel catalysts with enhanced activity and selectivity for a variety of chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Butoxy-3-chloropyridine, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine ring. For example, reacting 3-chloropyridine derivatives with butanol under basic conditions (e.g., NaH or K₂CO₃) . Purity optimization requires iterative purification steps:

- Liquid-liquid extraction to remove unreacted starting materials.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.

- Recrystallization using ethanol/water mixtures to achieve ≥95% purity .

- Key Characterization Data :

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.0–1.5 (m, butoxy CH₃), δ 4.2–4.5 (t, OCH₂) | |

| HPLC | Retention time ~8.2 min (C18 column, MeOH/H₂O 70:30) |

Q. How should researchers address stability issues of this compound under varying storage conditions?

- Methodological Answer : Stability testing should follow protocols for air- and moisture-sensitive compounds:

- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC for degradation products .

- Recommendation : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the chloropyridine moiety .

Advanced Research Questions

Q. How can contradictory results in catalytic reactivity studies involving this compound be systematically resolved?

- Methodological Answer : Contradictions often arise from unaccounted variables:

- Control Experiments : Test for trace metal impurities (e.g., via ICP-MS) that may influence reaction pathways .

- Kinetic Profiling : Compare reaction rates under inert vs. aerobic conditions to identify oxidative side reactions.

- Computational Modeling : Use DFT calculations to explore steric effects of the butoxy group on transition states .

- Case Study : Divergent yields in Suzuki-Miyaura couplings may stem from boronic acid purity or Pd catalyst selection. Cross-validate with alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Isosteric Replacement : Replace the butoxy group with methoxy/ethoxy to assess steric/electronic effects on bioactivity .

- Pharmacophore Mapping : Use X-ray crystallography (e.g., protein-ligand co-crystals) to identify critical binding interactions .

- In Silico Screening : Perform molecular docking (AutoDock Vina) to predict affinity for target enzymes like kinases .

- Data Interpretation Table :

| Derivative | IC₅₀ (μM) | LogP | Key Interaction (X-ray) |

|---|---|---|---|

| 2-Methoxy | 0.45 | 2.1 | H-bond with Asp381 |

| 2-Butoxy | 0.78 | 3.8 | Hydrophobic pocket |

Q. How can researchers reconcile discrepancies in spectroscopic data for this compound across different studies?

- Methodological Answer :

- Standardized Protocols : Adopt IUPAC guidelines for NMR calibration (e.g., TMS as internal reference) and solvent reporting (CDCl₃ vs. DMSO-d₆) .

- Collaborative Validation : Share raw data (e.g., via Open Science Framework) to cross-check peak assignments .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the butoxy chain .

Data Contradiction Analysis Framework

Identify Variables : Document reaction conditions (temperature, solvent, catalyst).

Reproduce Experiments : Independently replicate results in ≥3 labs.

Statistical Analysis : Apply ANOVA to assess significance of observed differences.

Publish Negative Data : Disclose non-reproducible outcomes to avoid publication bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.